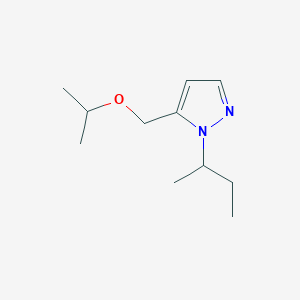
1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole, commonly referred to as BIP, is a pyrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIP is a versatile compound that can be synthesized using various methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
BIP has been extensively studied for its potential applications in various fields. In the field of medicine, BIP has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. BIP has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
In the field of agriculture, BIP has been studied for its potential use as a pesticide. BIP has been shown to have insecticidal properties and has been studied for its potential use in the control of pests such as mosquitoes and aphids.
Mécanisme D'action
The mechanism of action of BIP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. BIP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting the activity of COX-2, BIP may help to reduce inflammation in the body.
Biochemical and Physiological Effects:
BIP has been shown to have a number of biochemical and physiological effects. In animal studies, BIP has been shown to reduce inflammation and pain. BIP has also been shown to inhibit the growth of cancer cells in vitro. In addition, BIP has been shown to have insecticidal properties and has been effective in controlling pests in agricultural settings.
Avantages Et Limitations Des Expériences En Laboratoire
BIP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using a variety of methods. BIP is also relatively inexpensive and can be obtained in large quantities. However, one limitation of BIP is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on BIP. One area of research is the development of new synthesis methods that can produce BIP in a more efficient and cost-effective manner. Another area of research is the study of BIP's mechanism of action, which could help to identify new therapeutic targets for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to determine the safety and efficacy of BIP in humans, as most of the studies to date have been conducted in animal models.
Méthodes De Synthèse
The synthesis of BIP can be achieved using various methods. One of the most common methods involves the reaction of 1-bromo-2-methylpropane with isopropyl alcohol in the presence of sodium hydride to form 1-isopropoxymethyl-2-methylpropane. The resulting compound is then reacted with hydrazine hydrate to form BIP.
Propriétés
IUPAC Name |
1-butan-2-yl-5-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-5-10(4)13-11(6-7-12-13)8-14-9(2)3/h6-7,9-10H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJVVIVQKHIFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CC=N1)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

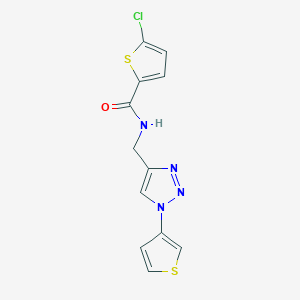

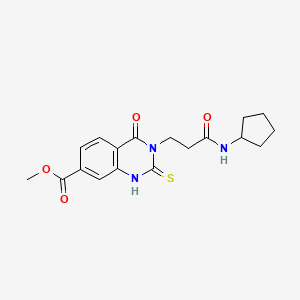
![7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2801550.png)
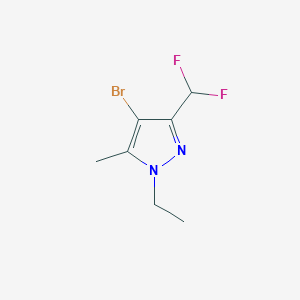
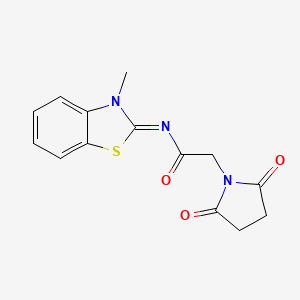
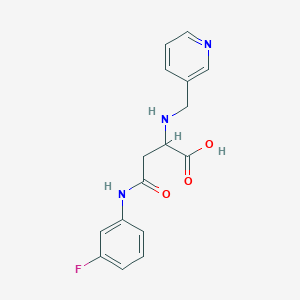
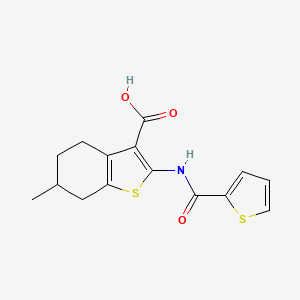
![3-Formyl-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B2801561.png)
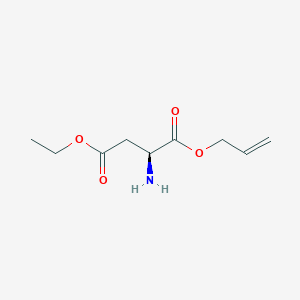
![1-(4-Fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2801564.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2801565.png)

![2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2801568.png)